3-(9H-Carbazol-9-YL)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
821009-95-4 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-carbazol-9-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H10N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9H2 |
InChI Key |
NEBSWDSUCVCWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 9h Carbazol 9 Yl 3 Oxopropanenitrile
Classic and Contemporary Approaches to β-Keto Nitrile Synthesis
The formation of the β-keto nitrile structure is a fundamental challenge in organic synthesis. For 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile, the key is the creation of a C-C bond to attach the oxopropanenitrile group to the carbazole (B46965) nitrogen.
Claisen Condensation and Related Acylation Reactions
The Claisen condensation is a classic carbon-carbon bond-forming reaction where two ester molecules react in the presence of a strong base to yield a β-keto ester. numberanalytics.comyoutube.com The mechanism begins with the deprotonation of an ester at the alpha-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. numberanalytics.comyoutube.com Subsequent elimination of an alkoxide ion forms the β-keto ester. youtube.com
While the classic Claisen condensation involves two ester molecules, a variation known as a crossed Claisen condensation can be adapted to synthesize β-keto nitriles. This would theoretically involve the acylation of a carbazole-derived enolate with a cyanoformate ester or a similar acylating agent containing a nitrile group. Pyrazolones, for example, are traditionally synthesized from β-keto esters, which can be formed from ketones and ethyl chloroformate, highlighting the versatility of acylation reactions in creating β-dicarbonyl compounds. researchgate.net
In a related context, the reaction of aromatic amines like 9-alkyl-3-aminocarbazoles with β-dicarbonyl compounds such as ethyl-3-oxobutanoate can lead to either acylation or condensation products, depending on the reaction conditions. nih.gov For instance, the reaction in refluxing toluene (B28343) yields an acylation product, while the addition of an acid catalyst promotes the formation of a condensation product. nih.gov These related acylation strategies underscore the foundational principles that could be applied to the synthesis of the target molecule.
Knoevenagel Condensation and Cyanoacetylation Pathways
A more direct and commonly employed method for synthesizing this compound is through the N-cyanoacetylation of carbazole. nih.gov This pathway involves treating carbazole with a suitable cyanoacetylating agent. A successful reported method uses a mixed anhydride (B1165640) of acetic acid and cyanoacetic acid, generated in situ from an equimolar mixture of the two. nih.gov This approach is analogous to the synthesis of 3-cyanoacetyl indoles, which are prepared by reacting indole (B1671886) with cyanoacetic acid in refluxing acetic anhydride. nih.govresearchgate.net
The resulting product, this compound, is an active methylene (B1212753) compound. researchgate.net This reactivity makes it a valuable precursor in subsequent Knoevenagel condensations. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form α,β-unsaturated compounds. researchgate.netresearchgate.netnih.gov For example, this compound can be reacted with various aromatic aldehydes to produce a range of carbazole-cyanochalcones. nih.gov
Optimized Reaction Conditions and Catalyst Systems for this compound Production
Optimizing reaction parameters is crucial for maximizing yield, reducing reaction times, and ensuring the selectivity of the desired product.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the outcome of carbazole synthesis. In many related syntheses of carbazole derivatives, nonpolar solvents have been shown to be more effective than polar ones. For the synthesis of one carbazole derivative, the highest yield (81%) was achieved in refluxing toluene, while reactions in polar solvents like DMSO or water failed to produce the desired product. researchgate.net Similarly, another study found that while the reaction proceeded in dichloroethane (DCE), toluene gave the highest yield (80%). metu.edu.tr It was suggested that polar solvents that can coordinate to metal catalysts may lower their catalytic efficacy. metu.edu.tr
Reaction kinetics are influenced by temperature, catalyst loading, and the concentration of reactants. In one optimization study, increasing the reaction time from 4 to 6 hours increased the yield from 67% to 81% under specific conditions. researchgate.net Understanding these relationships is key to developing an efficient and scalable process.
Table 1: Effect of Reaction Conditions on a Representative Carbazole Synthesis
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ (1.0) | Toluene | 4 | 81 | researchgate.net |
| 2 | Cs₂CO₃ (1.5) | Toluene | 4 | Lowered Yield | researchgate.net |
| 3 | Cs₂CO₃ (0.1) | Toluene | 4 | Lowered Yield | researchgate.net |
| 4 | Cs₂CO₃ (1.0) | Benzene | - | 35 | researchgate.net |
| 5 | Cs₂CO₃ (1.0) | Dichloroethane | - | 51 | researchgate.net |
| 6 | Cs₂CO₃ (1.0) | Methanol | - | 0 | researchgate.net |
| 7 | Cs₂CO₃ (1.0) | DMSO | - | 0 | researchgate.net |
Catalytic Enhancements in Yield and Selectivity (e.g., Palladium-catalyzed reactions)
Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of the carbazole nucleus. nih.gov These methods often involve C-H activation or cross-coupling reactions to construct the carbazole ring system, which is the precursor to the target molecule. rsc.orgorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Synthesis of Carbazole Derivatives
| Catalyst System | Reactants | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Cyclic Iodonium Salt + Aniline | C-N Cross-Coupling | Up to 71% | beilstein-journals.org |
| Pd(II) / AgOAc | N-phenylpyridin-2-amine + Aryltrifluoroborate | C-H Activation / Cross-Coupling | Modest to Excellent | nih.gov |
| Pd(OAc)₂ | N-substituted aminophenylboronic ethers + o-dihalogenated benzenes | Amination / C-H Activation | High Yields | nih.gov |
| Pd-nanocatalyst | Anilines + 1,2-dihaloarenes | Tandem Amination / Direct Arylation | - | organic-chemistry.orgresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of carbazole derivatives aims to reduce environmental impact and improve sustainability. This involves developing methods that use less hazardous substances, employ renewable resources, and increase energy efficiency. aip.org
Key green strategies applicable to carbazole synthesis include:
Eco-Friendly Catalysts: The use of cost-effective and less toxic catalysts, such as copper-based systems, is a greener alternative to some precious metal catalysts. rsc.org Furthermore, developing catalysts from biowaste, such as pineapple peels, offers a sustainable option. researchgate.net
Alternative Energy Sources: Microwave irradiation has been used to drastically reduce reaction times in the palladium-catalyzed synthesis of carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.orgresearchgate.net Utilizing concentrated solar radiation as a renewable energy source for Knoevenagel condensations has also been explored. researchgate.net
Safer Solvents: A primary goal is to minimize or replace hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, or to conduct reactions under solvent-free conditions. aip.orgmdpi.com
Table 3: Green Chemistry Approaches in Carbazole Synthesis
| Principle | Approach | Example | Reference |
|---|---|---|---|
| Renewable Feedstocks | Use of biomass-derived starting materials | Synthesis from lignin (B12514952) β-O-4 model compounds | rsc.org |
| Atom Economy / Waste Reduction | One-pot tandem reactions | One-pot amination and direct arylation to form carbazoles | researchgate.net |
| Energy Efficiency | Use of alternative energy sources | Microwave-assisted synthesis; use of concentrated solar radiation | researchgate.netresearchgate.net |
| Safer Solvents & Conditions | Solvent-free reactions | Solventless Knoevenagel condensation catalyzed by biogenic carbonates | mdpi.com |
| Catalysis | Use of sustainable or less toxic catalysts | Cost-effective CuCl₂·2H₂O catalyst; catalysts from biowaste | researchgate.netrsc.org |
Isolation and Purification Techniques for Research-Grade this compound
The isolation and purification of this compound are critical to obtaining a product suitable for research applications. The primary techniques employed are column chromatography and recrystallization, which are standard procedures for the purification of carbazole derivatives. nih.gov
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from unreacted starting materials and byproducts. The choice of the stationary and mobile phases is crucial for achieving good separation.
For carbazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. For the purification of carbazole-based compounds, eluent systems such as hexane:ethyl acetate have been successfully used. rsc.org
Interactive Data Table: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | 100% Hexane |
| Final Eluent | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.
The selection of an appropriate solvent is the most critical step in recrystallization. For carbazole and its derivatives, various solvents have been investigated. Solvents such as xylene, chlorobenzene, and tetrachloroethylene (B127269) have been used for the recrystallization of carbazole. researchgate.netsci-hub.se For other carbazole derivatives, common solvents like ethanol (B145695) or solvent mixtures such as n-hexane/acetone are often employed. rochester.edu The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Interactive Data Table: Recrystallization Solvents
| Solvent/Solvent System | Suitability for Carbazole Derivatives |
| Ethanol | Generally good for moderately polar compounds. |
| Xylene | Effective for carbazole, offers good solubility at high temperatures. researchgate.netsci-hub.se |
| Chlorobenzene | Another effective solvent for carbazole purification. researchgate.netsci-hub.se |
| n-Hexane/Ethyl Acetate | A common mixture for recrystallizing less polar compounds. |
| n-Hexane/Acetone | A versatile mixture for a range of polarities. rochester.edu |
The purity of the final product is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Advanced Spectroscopic and Structural Characterization of 3 9h Carbazol 9 Yl 3 Oxopropanenitrile
Advanced Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways
Advanced mass spectrometry is a critical tool for elucidating the elemental composition and structural features of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile. The analysis of its isotopic abundance pattern and fragmentation pathways provides definitive confirmation of its identity.
The molecular formula of the compound is C₁₅H₉N₂O. High-resolution mass spectrometry (HRMS) can confirm this composition by providing an exact mass measurement. The theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The study of the isotopic distribution, particularly the relative intensities of the M+1 and M+2 peaks, further corroborates the elemental formula. The expected isotopic abundances can be calculated based on the natural abundance of stable isotopes. ualberta.ca
Table 1: Theoretical Isotopic Abundance for C₁₅H₉N₂O
| Ion | Relative Abundance (%) |
|---|---|
| M | 100.00 |
| M+1 | 17.03 |
| M+2 | 1.61 |
This interactive table is based on the natural isotopic abundances of Carbon, Hydrogen, Nitrogen, and Oxygen. ualberta.ca
The fragmentation of this compound under electron ionization (EI) or other ionization techniques in mass spectrometry can be predicted to follow pathways characteristic of its structure. While specific experimental data for this exact molecule is not detailed in the provided search results, general principles of mass spectrometry allow for the postulation of its primary fragmentation patterns. nih.govnih.gov The molecule consists of a stable carbazole (B46965) ring system linked to an oxopropanenitrile side chain. The fragmentation process would likely be initiated by the cleavage of the bonds in the side chain, which are weaker than the bonds within the aromatic carbazole core.
Key predictable fragmentation pathways include:
Loss of the cyano group (-CN): A common fragmentation for nitriles, leading to a significant [M-26]⁺ ion.
Loss of carbon monoxide (-CO): Cleavage of the carbonyl group would result in an [M-28]⁺ fragment.
Cleavage of the side chain: Fragmentation could occur at the C-C bond or the N-C bond connecting the side chain to the carbazole ring, leading to the formation of a stable carbazolyl cation or related fragments.
Carbazole ring fragmentation: At higher energies, the stable carbazole ring itself may fragment, although this is generally less favorable than the loss of the side chain.
The study of these fragmentation pathways is crucial for the structural confirmation of synthesized derivatives and for identifying related compounds in complex mixtures. nih.gov
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties
Electronic absorption and emission spectroscopy are fundamental to understanding the photophysical properties of this compound. These properties are largely dictated by the electronic structure, which is a combination of the electron-donating carbazole moiety and the electron-withdrawing oxopropanenitrile group. nih.govresearchgate.net This donor-acceptor (D-A) architecture is known to give rise to interesting photophysical behaviors, including intramolecular charge transfer (ICT). beilstein-journals.org
The UV-Vis absorption spectrum of carbazole derivatives typically displays distinct bands in the ultraviolet region. researchgate.net These bands are generally assigned to π-π* transitions within the conjugated aromatic system of the carbazole ring and n-π* transitions associated with the nitrogen heteroatom. researchgate.net For 9-substituted carbazoles, characteristic absorption bands are often observed between 290 nm and 350 nm. researchgate.netnih.gov The presence of the oxopropanenitrile group is expected to modulate these transitions and potentially introduce a lower-energy absorption band corresponding to an ICT transition from the carbazole donor to the nitrile and carbonyl acceptor groups. beilstein-journals.org The polarity of the solvent can influence the position of the ICT band, often showing a bathochromic (red) shift in more polar solvents. uobabylon.edu.iq
Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S₁). For D-A type molecules, the emission often originates from the ICT state, and its wavelength can be highly sensitive to the solvent environment. researchgate.net
Table 2: Typical Photophysical Data for Related Carbazole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Transition Assignment |
|---|---|---|---|
| 9-Substituted Carbazoles | ~295, ~346 | - | π-π* |
| Donor-Acceptor Carbazoles | ~290, ~340 | ~470-600 | π-π*, ICT |
This interactive table summarizes general data from various carbazole derivatives for comparative purposes. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov
The key electronic transitions governing the photophysical properties are:
π-π Transitions:* These high-energy transitions occur within the conjugated π-system of the carbazole ring. nih.gov
n-π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital. These are typically weaker than π-π* transitions. researchgate.net
Intramolecular Charge Transfer (ICT): This transition involves the transfer of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating carbazole unit, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting oxopropanenitrile group. beilstein-journals.org The energy of this transition is crucial in determining the color and efficiency of light emission.
Understanding these electronic transitions and the resulting photophysical properties is essential for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis, where carbazole derivatives have shown significant promise. researchgate.netenamine.net
Theoretical and Computational Investigations of 3 9h Carbazol 9 Yl 3 Oxopropanenitrile
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for investigating molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. DFT has become especially popular for medium-to-large systems, like carbazole (B46965) derivatives, as it provides a good balance between computational cost and accuracy, especially when electron correlation is included. researchgate.net For 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile, these calculations can elucidate its intrinsic electronic characteristics, stability, and potential reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com In the context of this compound, the carbazole moiety acts as an excellent electron-donating group, while the oxopropanenitrile group is electron-accepting. This donor-acceptor (D-A) architecture is expected to influence the FMOs significantly. The HOMO is likely localized on the electron-rich carbazole ring, and the LUMO is anticipated to be centered on the electron-deficient oxopropanenitrile substituent. This spatial separation of FMOs is characteristic of D-A systems and is crucial for applications in optoelectronics.
Calculations using DFT, often with functionals like B3LYP or long-range corrected functionals such as ωB97XD, can provide quantitative values for these energies. nih.govresearchgate.net For similar carbazole-based D-A compounds, HOMO-LUMO gaps have been calculated to be in the range of 2.50 to 4.5 eV, which aligns with values needed for various electronic applications. nankai.edu.cnresearchgate.net
Table 1: Illustrative FMO Data for a Carbazole Derivative Calculated via DFT
| Parameter | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with the electron-donating carbazole unit. |
| LUMO | -2.43 | Lowest Unoccupied Molecular Orbital; associated with the electron-accepting group. |
| Energy Gap (ΔE) | 3.42 | Indicates the energy required for electronic excitation and relates to molecular stability. nankai.edu.cn |
Note: The data in this table is illustrative for a representative carbazole derivative and demonstrates typical values obtained from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. irjweb.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely show a high electron density (red) around the oxygen and nitrogen atoms of the oxopropanenitrile group, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions around the hydrogen atoms of the carbazole ring would exhibit a positive potential (blue or green), indicating electrophilic sites. asianresassoc.org This analysis is crucial for understanding intermolecular interactions, which govern crystal packing, solubility, and interactions with biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent. nih.govnih.gov
For this compound, a key area of flexibility is the rotatable bond between the carbazole nitrogen and the acyl group. MD simulations can reveal the preferred conformations of the molecule in different solvents, the energy barriers between different rotational isomers, and how solvent molecules arrange themselves around the solute. Such simulations on carbazole derivatives have been used to prove the stability of ligand-protein complexes and understand binding mechanisms. nih.govasianpubs.org This information is vital for predicting how the molecule will behave in a solution or within a polymer matrix, which is essential for designing materials for solution-processed electronic devices or for understanding drug-receptor interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are routinely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netasianresassoc.org These theoretical predictions serve as a powerful complement to experimental characterization. By calculating vibrational frequencies (IR) and chemical shifts (NMR) using DFT, scientists can confirm the identity and purity of a synthesized compound. researchgate.net
For this compound, DFT calculations could predict:
IR Spectrum: The characteristic stretching frequencies for the C=O (carbonyl) and C≡N (nitrile) groups, which would appear at distinct wavenumbers, confirming the presence of the oxopropanenitrile moiety.
NMR Spectrum: The 1H and 13C chemical shifts for each unique atom in the molecule. The predicted shifts for the aromatic protons on the carbazole ring and the methylene (B1212753) protons would help in assigning the peaks in an experimental spectrum. globalresearchonline.net
Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model, leading to a more accurate structural elucidation.
Table 2: Example of Calculated vs. Experimental 1H NMR Chemical Shifts
| Proton Site | Calculated δ (ppm) | Experimental δ (ppm) |
| Methylene (-CH2-) | 4.15 | 4.12 globalresearchonline.net |
| Aromatic (Ar-H) | 7.30 - 8.40 | 7.35 - 8.38 globalresearchonline.net |
Note: Experimental data is from a related compound, 3-(9H-carbazol-9-yl)propanehydrazide, for illustrative purposes.
Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Analysis
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and improving yields. Computational chemistry can map out the entire energy profile of a proposed reaction pathway, from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states (TS) that connect them.
A plausible synthesis for this compound could involve the N-acylation of carbazole with an appropriate electrophilic reagent like 3-chloro-3-oxopropanenitrile. Using transition state theory, computational chemists can calculate the activation energy for this reaction. A lower activation energy suggests a more facile reaction. This analysis can be used to:
Compare different synthetic routes to identify the most energetically favorable one.
Understand the formation of potential side products.
Investigate the role of catalysts in lowering the activation energy barrier.
Studies on the synthesis of other carbazole derivatives have shown that such computational insights can guide the development of efficient and selective chemical transformations. researchgate.netrsc.org
Machine Learning Approaches in Predicting Novel Carbazole Derivatives Based on this compound Motifs
The vastness of chemical space makes it impossible to synthesize and test every conceivable molecule. Machine learning (ML) offers a powerful approach to navigate this space and accelerate the discovery of new molecules with desired properties. nih.govchemrxiv.org
Starting with the this compound motif, an ML model can be developed to predict the properties of novel derivatives. The process typically involves:
Data Collection: A dataset of known carbazole derivatives with experimentally measured or computationally calculated properties (e.g., HOMO-LUMO gap, solubility, biological activity) is assembled.
Model Training: The ML model, such as a neural network or a regression model, learns the relationship between molecular structure (represented as fingerprints or descriptors) and the target property. acs.org
Prediction: The trained model is then used to predict the properties of a large virtual library of new, unsynthesized derivatives of this compound, where different substituents are placed on the carbazole ring.
This in silico screening can rapidly identify a small number of highly promising candidates for synthesis and experimental validation, significantly reducing the time and cost of research and development. nih.gov This approach represents a shift towards rational, data-driven molecular design.
Chemical Reactivity and Derivatization Pathways of 3 9h Carbazol 9 Yl 3 Oxopropanenitrile
Nucleophilic and Electrophilic Reactions at the Nitrile and Carbonyl Centers
The reactivity of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile is dominated by the electrophilic nature of the carbon atoms in the carbonyl and nitrile groups. These centers are prime targets for attack by a variety of nucleophiles.
The carbonyl carbon, being sp2 hybridized and bonded to a highly electronegative oxygen atom, is highly electrophilic. It readily undergoes nucleophilic addition reactions. For instance, organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents can attack the carbonyl carbon to form tertiary alcohols after an aqueous workup. chemistrysteps.com
The nitrile carbon, although part of a triple bond, is also an electrophile due to the electronegativity of the nitrogen atom. chemistrysteps.comreddit.com It can react with strong nucleophiles. A notable reaction is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, yields a ketone. chemistrysteps.comlibretexts.org This provides a pathway to extend the carbon chain and introduce new functional groups.
The molecule's methylene (B1212753) protons, situated between the electron-withdrawing carbonyl and nitrile groups, are acidic and can be deprotonated to form a nucleophilic enolate ion. This carbanion can then act as a nucleophile, participating in reactions such as alkylation or acylation at the α-carbon.
| Reaction Type | Reagent/Nucleophile | Reactive Center | Resulting Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Carbonyl Carbon | Tertiary Alcohol |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Nitrile Carbon | Ketone (after hydrolysis) |
| Nucleophilic Acyl Substitution | Nucleophilic Enolate (formed by base) | α-Carbon | α-Alkylated or α-Acylated Derivative |
| Hydrolysis | Acid (H₃O⁺) or Base (OH⁻) | Nitrile Carbon | Carboxylic Acid or Carboxylate chemistrysteps.com |
Tautomerism and Acidity Studies of the β-Keto Nitrile Moiety
A key characteristic of the this compound structure is the β-keto nitrile moiety, which exhibits keto-enol tautomerism. nih.gov This is an equilibrium between the keto form (containing the ketone and nitrile groups) and the enol form (containing a hydroxyl group and a carbon-carbon double bond).
The protons on the α-carbon, flanked by two strong electron-withdrawing groups (carbonyl and nitrile), are significantly acidic. This acidity facilitates their removal by a base to form a resonance-stabilized enolate anion. The stability of this conjugate base is a crucial factor in the compound's reactivity, making it an effective nucleophile.
Studies on analogous β-dicarbonyl compounds show that the position of the keto-enol equilibrium is highly dependent on the solvent. nih.govorientjchem.org In polar aprotic solvents, the keto form is often favored, whereas in non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. nih.govorientjchem.org The enol form is generally less stable than the keto form in solvents with high dielectric constants. orientjchem.org
| Tautomeric Form | Key Structural Features | Conditions Favoring this Form |
| Keto Form | C=O (carbonyl) group, CH₂ group alpha to both carbonyl and nitrile. | Polar aprotic solvents (e.g., DMSO) nih.gov |
| Enol Form | C=C double bond, -OH (hydroxyl) group, C≡N group. | Non-polar solvents (e.g., Chloroform), stabilization via intramolecular H-bonding. nih.gov |
Cyclization Reactions and Heterocycle Formation
The β-keto nitrile functionality makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The two electrophilic centers (carbonyl and nitrile) and the acidic α-protons allow for condensation reactions with various binucleophiles.
For example, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of substituted pyrazoles. Condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. These cyclization strategies are fundamental in medicinal chemistry for generating libraries of compounds with potential biological activity. nih.govresearchgate.net The synthesis of diverse heterocyclic and carbocyclic frameworks often utilizes cyclization as a straightforward method to build molecular complexity from acyclic precursors. nih.gov
| Reactant | Resulting Heterocycle | General Reaction Type |
| Hydrazine (H₂N-NH₂) | Substituted Pyrazole | Condensation/Cyclization |
| Hydroxylamine (H₂N-OH) | Substituted Isoxazole | Condensation/Cyclization |
| Urea (H₂N(CO)NH₂) | Substituted Pyrimidinone | Condensation/Cyclization |
| Thiourea (H₂N(CS)NH₂) | Substituted Thiopyrimidine | Condensation/Cyclization |
| Guanidine | Substituted Aminopyrimidine | Condensation/Cyclization |
Palladium-Catalyzed Cross-Coupling Reactions Involving Carbazole (B46965) Substituents
The carbazole nucleus itself is amenable to functionalization, most notably through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the carbazole ring system, enabling the synthesis of complex, functionalized derivatives.
Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce aryl, vinyl, or amino substituents onto the carbazole backbone, assuming a suitably pre-functionalized (e.g., halogenated) carbazole starting material is used or can be prepared from the title compound. One-pot N-arylation and oxidative coupling, promoted by a common palladium catalyst, can afford various functionalized carbazoles. rsc.org For instance, a palladium-catalyzed Ullmann cross-coupling reaction is a known route to prepare carbazole natural products. researchgate.netnih.gov
| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Potential Site of Functionalization |
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C | Halogenated positions of the carbazole ring |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Halogenated positions of the carbazole ring |
| Ullmann Condensation | Cu or Pd catalyst, base | C-N, C-O, C-S | Nitrogen atom or halogenated ring positions |
| Heck Coupling | Pd catalyst, alkene, base | C-C | Halogenated positions of the carbazole ring |
Reductions and Oxidations Affecting the Core Structure
The functional groups within this compound can be selectively reduced or oxidized to yield a range of derivatives.
Reduction: The nitrile and carbonyl groups are both susceptible to reduction.
Nitrile Reduction: The nitrile can be completely reduced to a primary amine (-(CH₂)₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comevitachem.com Milder reduction, for instance with Diisobutylaluminium hydride (DIBAL-H), can yield an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Carbonyl Reduction: The ketone can be reduced to a secondary alcohol using agents such as sodium borohydride (B1222165) (NaBH₄) or LiAlH₄.
Oxidation: The carbazole ring system can undergo oxidation, though this can sometimes lead to complex product mixtures or polymerization. evitachem.com More controlled oxidation might target specific positions if activating or directing groups are present. For example, derivatives of the title compound have been synthesized via oxidation with reagents like potassium permanganate (B83412) (KMnO₄). researchgate.net
| Transformation | Reagent(s) | Functional Group Affected | Product Functional Group |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Primary Amine |
| Partial Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Nitrile | Aldehyde (after hydrolysis) |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carbazole Ring/Side Chain | Oxidized Carbazole/Carboxylic Acid |
Strategies for Creating Functionalized this compound Derivatives
The creation of functionalized derivatives of this compound leverages the diverse reactivity discussed in the previous sections. A multi-pronged approach allows for modification at several key sites within the molecule.
α-Carbon Functionalization: The acidity of the methylene protons is a gateway to a vast number of derivatives. Deprotonation with a suitable base generates a nucleophilic enolate, which can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the carbon atom between the carbonyl and nitrile groups.
Nitrile Group Modification: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallics to form ketones. chemistrysteps.comlibretexts.org Each of these resulting functional groups can then serve as a handle for further derivatization.
Carbonyl Group Modification: The ketone can be reduced to an alcohol, which can then be esterified or etherified. It can also serve as the electrophile in Wittig-type reactions to form alkenes.
Carbazole Ring Substitution: As detailed in section 5.4, palladium-catalyzed cross-coupling reactions are a powerful tool for adding substituents to the aromatic rings of the carbazole moiety. rsc.orgresearchgate.net This allows for the synthesis of derivatives with modified electronic or steric properties. For example, N-protected carbazol-3-yl-boronic acids can be converted to 3-hydroxycarbazoles. clockss.org This strategy is often used in the development of materials for electronic applications and in medicinal chemistry. nih.govmdpi.com
Applications of 3 9h Carbazol 9 Yl 3 Oxopropanenitrile in Advanced Materials and Optoelectronics
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While direct studies on the application of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile in OLEDs and OPVs are limited, the extensive research on analogous carbazole-based materials provides a strong basis for understanding its potential role and performance in these devices.
Charge Transport Characteristics and Hole-Transporting Capabilities
The carbazole (B46965) moiety is a cornerstone in the design of hole-transporting materials (HTMs) for optoelectronic devices. Its rigid structure and electron-rich nature facilitate efficient hole injection and transport. The incorporation of a propanenitrile group is expected to influence the electronic properties, potentially impacting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The hole mobility of carbazole-containing polymers has also been a subject of extensive research. For example, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have been shown to exhibit tunable hole drift mobilities depending on the comonomer ratio. This suggests that a polymer derived from this compound could also possess favorable hole-transporting characteristics.
A study on the spectro-electrochemical behavior of poly(3-(9H-carbazol-9-yl)propanenitrile) revealed a conductivity of 1.62x10⁻⁴ S/cm for the electrochemically synthesized polymer. This level of conductivity is indicative of its potential as a charge-carrying material in electronic devices.
| Property | Value | Significance | Reference |
| Polymer Conductivity | 1.62x10⁻⁴ S/cm | Indicates potential for charge transport in electronic applications. |
Table 1: Electrical property of poly(3-(9H-carbazol-9-yl)propanenitrile).
Photophysical Properties and Device Performance Correlates
The photophysical properties of this compound are critical to its potential performance in OLEDs and OPVs. The UV-Vis absorption spectrum of the monomer in its reduced form shows a π-π* transition peak at 327 nm. The neutral polymer solution of poly(3-(9H-carbazol-9-yl)propanenitrile) exhibits a broad absorption band in the visible region at 715 nm, appearing green, while the acidic polymer solution shows a bathochromic shift to 872 nm.
The performance of OLEDs is often evaluated based on metrics such as turn-on voltage, luminance, and efficiency. In a study of di(arylcarbazole)-substituted oxetanes as HTMs, devices exhibited low turn-on voltages (as low as 3.4 V), high brightness (exceeding 13,000 cd/m²), and good luminous efficiencies. These findings underscore the potential of carbazole-based materials to contribute to high-performance OLEDs.
| Parameter | Value | Device Context |
| Monomer Absorption (Reduced) | 327 nm | π-π* transition |
| Neutral Polymer Absorption | 715 nm | Visible light absorption |
| Acidic Polymer Absorption | 872 nm | Bathochromic shift |
Table 2: Photophysical properties of this compound and its polymer.
Utilization in Chemosensors and Recognition Systems
The carbazole nucleus is known for its fluorescent properties, making it a valuable component in the design of chemosensors. The introduction of a nitrile group can further enhance its potential for sensing applications through specific interactions with analytes.
Luminescent Sensing Mechanisms
While there is no specific research on the luminescent sensing mechanisms of this compound, the principles can be inferred from studies on similar compounds. The fluorescence of carbazole derivatives can be quenched or enhanced upon interaction with specific analytes. This change in fluorescence intensity or wavelength can be used for detection.
For instance, a study on a pyrene-imidazole derivative demonstrated pH-dependent excimer emission, making it suitable for intracellular pH sensing in acidic environments. This highlights how the photophysical properties of a molecule can be harnessed for sensing applications. The nitrile group in this compound could potentially interact with metal ions or other electrophilic species, leading to a change in its luminescent properties.
Recognition of Specific Analytes
The specificity of a chemosensor is determined by the nature of the binding sites on the sensor molecule. In the case of this compound, the nitrogen atom of the carbazole, the carbonyl oxygen, and the nitrile group could all serve as potential binding sites for various analytes.
Although no studies have been identified that specifically investigate the analyte recognition capabilities of this compound, the broader class of carbazole-based sensors has been shown to detect a range of species, including metal ions, anions, and neutral molecules. The specific recognition would depend on the analyte's ability to interact with the functional groups of the molecule, leading to a measurable change in its photophysical properties.
Precursor for Advanced Polymeric Materials and Copolymers
The ability of this compound to undergo polymerization makes it a valuable monomer for the synthesis of advanced polymeric materials and copolymers with tailored properties.
Research has demonstrated that this compound can be electropolymerized to form a conducting polymer film. The resulting poly(3-(9H-carbazol-9-yl)propanenitrile) is soluble in common organic solvents such as DMSO, THF, NMP, and DMAC, which is advantageous for solution-based processing and device fabrication. The polymer exhibits electrochromic behavior, changing from a highly transmissive neutral state to a green oxidized state. This property is of interest for applications in smart windows and displays. The weight average molecular weight (Mw) of the electrochemically synthesized polymer was determined to be 37,900 g/mol .
Furthermore, the monomer can be incorporated into copolymers to combine its properties with those of other monomers. For example, block copolymers containing carbazole moieties have been explored for their self-assembly properties, which can be used to create nanostructured materials for applications in templates, membranes, and nano-reactors. The synthesis of di-block copolymers of polypropylene (B1209903) oxide and poly(9-(2,3-epoxypropyl) carbazole) has been reported, demonstrating the versatility of carbazole-containing monomers in creating complex polymer architectures.
| Property | Value/Observation | Significance | Reference |
| Polymerization Method | Oxidative Electropolymerization | Forms a conducting polymer film | |
| Polymer Solubility | Soluble in DMSO, THF, NMP, DMAC | Facilitates solution processing | |
| Electrochromic Behavior | Transparent (neutral) to Green (oxidized) | Potential for smart windows and displays | |
| Weight Average Molecular Weight (Mw) | 37,900 g/mol | Characterizes the synthesized polymer |
Table 3: Properties of Poly(this compound).
Applications in Non-Linear Optics (NLO) and Photonics
Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical phenomena, a field with applications in optical switching, data storage, and frequency conversion. jhuapl.eduutwente.nl Organic materials, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, are of significant interest for NLO applications. jhuapl.edu
The carbazole unit in this compound provides a rigid, electron-rich π-system that is known to contribute to NLO properties. Research has shown that polymers based on carbazole derivatives exhibit significant third-order NLO susceptibility. researchgate.net The presence of electron-withdrawing groups can enhance these properties. In the case of this compound, the cyano and oxo groups on the propanenitrile side chain act as electron acceptors, creating an intramolecular charge-transfer character that is favorable for NLO activity.
In photonics, which deals with the generation, detection, and manipulation of light, carbazole derivatives have been explored for their fluorescence and phosphorescence properties. nih.gov These light-emitting characteristics are crucial for the development of organic light-emitting diodes (OLEDs), sensors, and optical probes. Although specific studies on this compound are not widely reported, related carbazole-based polymers have been synthesized and shown to possess NLO properties suitable for such applications. researchgate.net
Table 1: Examples of Carbazole Derivatives and their NLO/Photonic Applications
| Compound/Polymer | Application | Key Findings |
| Poly[2-(9-carbazolyl)ethyl methacrylate-co-3-(2-metacryletoxy)carbonyl 7 diethylamin-coumarine] (PC1MK) | Third-order NLO | The calculated third-order NLO susceptibility (χ(3)) was approximately three times larger than that of poly(3-methoxy-N-vinyl)carbazole. researchgate.net |
| Photoconducting NLO polymers (P1, P2) from carbazole-based monomers | Second-order NLO | These polymers, containing cyano and nitrophenyl groups, exhibited high NLO activity as confirmed by second harmonic generation (SHG) measurements. researchgate.net |
It is important to note that while the structural features of this compound are promising, experimental validation of its NLO and photonic properties is necessary to fully ascertain its potential in these advanced applications.
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The design of new ligands is crucial for developing metal complexes with specific catalytic, magnetic, or photophysical properties.
This compound possesses several potential coordination sites, making it an interesting candidate for ligand design. The nitrogen atom of the carbazole ring, the nitrogen atom of the nitrile group, and the oxygen atom of the carbonyl group can all potentially coordinate with metal ions. The ability to act as a multidentate ligand could lead to the formation of stable and structurally diverse metal complexes.
While there is no specific literature on the coordination chemistry of this compound, the use of other carbazole derivatives as ligands is known. For instance, carbazole-based structures have been employed in the synthesis of various metal-organic frameworks and coordination polymers. The resulting metal complexes have shown applications in areas such as catalysis and materials science.
The presence of the flexible propanenitrile chain in this compound adds another layer of versatility, allowing for different binding modes and the potential to form complexes with varied geometries. The combination of the rigid carbazole scaffold with a flexible, functionalized side chain could lead to the development of novel metal complexes with tailored electronic and steric properties. Further research into the coordination behavior of this compound with different metal centers would be needed to explore these possibilities.
Future Research Directions and Emerging Paradigms for 3 9h Carbazol 9 Yl 3 Oxopropanenitrile
Exploration of Novel Synthetic Routes via Flow Chemistry and Mechanochemistry
The advancement of organic synthesis is increasingly driven by the adoption of green and efficient technologies. For 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile, future synthetic explorations are expected to pivot away from traditional batch processing towards more sustainable methods like flow chemistry and mechanochemistry.
Flow Chemistry: This technique involves the continuous pumping of reagents through reactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. A prospective flow synthesis of the title compound could involve pumping a solution of carbazole (B46965) and a suitable acylating agent, like cyanoacetyl chloride, through a heated microreactor, potentially with a solid-supported base to facilitate the reaction and simplify purification. This approach promises higher yields, improved safety by minimizing the volume of hazardous intermediates at any given time, and seamless integration into multi-step, automated synthesis platforms.
Mechanochemistry: This solvent-free or minimal-solvent approach utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions. nih.gov It is a greener alternative to conventional methods that often require large volumes of solvents. nih.govbeilstein-journals.org The synthesis of various heterocyclic compounds, including quinazolin-4(3H)-one derivatives and benzimidazoles, has been successfully demonstrated using mechanochemical methods, often employing oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). beilstein-journals.org A plausible mechanochemical route for this compound could involve the ball-milling of solid carbazole with an appropriate cyanoacetic acid derivative in the presence of a coupling agent and a catalytic amount of a liquid additive (liquid-assisted grinding). The advantages include reduced waste, lower energy consumption, and the potential to access novel reaction pathways not achievable in solution. beilstein-journals.org
Table 1: Comparison of Potential Synthetic Paradigms
| Feature | Conventional Batch Synthesis | Flow Chemistry | Mechanochemistry |
|---|---|---|---|
| Solvent Usage | High | Low to Moderate | None to Minimal |
| Energy Efficiency | Moderate (prolonged heating/cooling) | High (rapid heat transfer) | High (direct energy input) |
| Scalability | Challenging | Straightforward (running longer) | Generally scalable |
| Safety | Higher risk with bulk reagents | High (small reaction volumes) | High (often solvent-free) |
| Control | Limited | Precise control of parameters | Less precise temperature control |
Development of Advanced Multi-Functional Materials Integrating this compound
The distinct electronic structure of this compound makes it an ideal building block for advanced multi-functional materials. The carbazole unit is a well-established hole-transporting and electron-donating moiety, while the cyano and carbonyl groups of the oxopropanenitrile fragment act as electron acceptors. rsc.orgresearchgate.net This intrinsic D-A character is crucial for applications in optoelectronics. rsc.orgmdpi.com
Future research will likely focus on integrating this molecule into sophisticated material architectures.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used in OLEDs due to their high electron affinity and ability to form stable charge carriers. rsc.orgdaneshyari.com The title compound could function as a blue-light emitting material or as a host material in phosphorescent OLEDs (PhOLEDs). Its D-A nature can promote efficient intramolecular charge transfer (ICT), which is essential for tuning emission colors and improving device efficiency. rsc.org
Organic Photovoltaics (OPVs): In solar cells, the D-A structure can facilitate charge separation at the donor-acceptor interface, a critical process for converting light into electricity. This compound could be explored as a non-fullerene acceptor or as a component in a donor polymer.
Chemosensors: The fluorescence properties of carbazole derivatives can be sensitive to their chemical environment. By functionalizing the carbazole ring or linking the molecule to specific receptors, materials could be designed where the emission is quenched or enhanced in the presence of specific analytes (e.g., metal ions, explosives), forming the basis of highly sensitive chemosensors.
In Silico Design and High-Throughput Screening for Structure-Property Relationships
To accelerate the discovery of new materials, computational methods are indispensable. In silico design and high-throughput screening (HTS) offer a predictive framework to understand structure-property relationships before undertaking costly and time-consuming synthesis. nih.govrsc.org
Computational Modeling: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the key electronic and optical properties of this compound and its derivatives. researchgate.net These calculations can elucidate HOMO/LUMO energy levels, absorption and emission spectra, and charge distribution, providing direct insight into a molecule's suitability for specific applications like OLEDs or OPVs. researchgate.netacs.org
High-Throughput Virtual Screening (HTVS): By creating a virtual library of thousands of derivatives—for instance, by adding different substituent groups to the carbazole ring—researchers can use faster, calibrated computational methods to screen for candidates with desired properties. acs.orgnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with properties like emission wavelength or charge mobility, drastically narrowing the field of candidates for experimental validation. nih.gov
Table 2: Application of Computational Methods
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predict ground-state electronic structure | HOMO/LUMO energies, electron density, molecular geometry |
| Time-Dependent DFT (TD-DFT) | Predict excited-state properties | UV-Vis absorption spectra, emission wavelengths, singlet-triplet gaps |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions | Material morphology, conformational changes, solvent effects |
| QSAR / Machine Learning | Establish structure-property relationships | Screen large libraries for target properties (e.g., high quantum yield) nih.gov |
Sustainable and Scalable Production Methods for Industrial Relevance
For any material to transition from the laboratory to commercial application, its synthesis must be both sustainable and scalable. Future research must address the development of production methods for this compound that are economically viable and environmentally responsible.
A typical laboratory synthesis might involve the acylation of carbazole using a strong base and an acyl chloride in a chlorinated solvent, followed by extensive purification via column chromatography. pharmainfo.in While effective on a small scale, this approach suffers from several drawbacks for industrial production:
Use of hazardous reagents.
Generation of significant solvent waste.
Batch-to-batch variability.
Costly and time-consuming purification.
Future efforts will focus on process optimization and green chemistry principles. This includes the mechanochemical and flow-based syntheses discussed previously, which inherently address many of these issues. nih.govbeilstein-journals.org Further research could explore catalytic routes that avoid stoichiometric reagents, the use of greener solvents (e.g., 2-methyl-THF, ionic liquids), and the development of purification techniques like crystallization or precipitation to replace chromatography. mdpi.com A scalable synthesis of 9H-carbazole-3,6-dicarbonitrile, for example, has been reported that involves a cyanation reaction, demonstrating that multi-step syntheses of functionalized carbazoles can be optimized for yield and practicality. mdpi.com Applying similar principles will be key to the industrial relevance of the title compound.
Integration into Quantum Computing and Nanotechnology Architectures
Looking further ahead, the unique electronic characteristics of this compound position it as a candidate for integration into next-generation technologies like nanotechnology and, more speculatively, quantum computing.
Nanotechnology: Carbazole-based molecules have already been used to functionalize nanoparticles, creating hybrid materials with enhanced properties. researchgate.net For instance, this compound could be used as a surface ligand for semiconductor quantum dots or metallic nanoparticles. Its D-A structure could mediate energy or electron transfer between the nanoparticle core and its environment, making these hybrid materials suitable for applications in photocatalysis, bio-imaging, or advanced sensors. The carbazole moiety can impart specific fluorescent properties to nanogels or other nanostructures, serving as a probe for their local environment. researchgate.net
Quantum Computing: This area represents a frontier research direction. Molecular-scale quantum computing envisions using individual molecules as quantum bits (qubits). The viability of a molecule as a qubit depends on its ability to exist in well-defined, controllable, and long-lived quantum states. The distinct electronic states (ground state, charge-transfer state, triplet states) of a D-A molecule like this compound could potentially be manipulated using light or electric fields to encode quantum information. While the challenges—such as maintaining quantum coherence at practical temperatures—are immense, the exploration of tailored organic molecules for quantum information science is an active and emerging field where this compound could eventually be investigated.
Conclusion
Synthesis of Key Research Findings on 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile
Research focused specifically on this compound reveals its primary role as a synthetic intermediate. The compound is structurally characterized by a carbazole (B46965) ring system where the nitrogen atom (position 9) is acylated by a 3-oxo-propanenitrile group. This structure combines the electron-rich carbazole moiety with an electrophilic acyl cyanide group.
The synthesis of this compound has been documented in scientific literature. A key method involves the reaction of carbazole with a mixed anhydride (B1165640) of acetic acid and cyanoacetic acid. In this procedure, cyanoacetic acid and acetic anhydride are heated together, and upon their complete solubilization, carbazole is introduced to the mixture. The reaction proceeds at an elevated temperature (e.g., 100 °C) for a short duration, leading to the formation of N-cyanoacetyl-carbazole as a precipitate, which can then be purified by recrystallization. nih.gov
While detailed investigations into the standalone properties of this compound are not extensively reported, its successful synthesis is a critical step for accessing more complex molecular architectures. Its main documented role is as a precursor for the synthesis of carbazole-cyanochalcones, which are of interest for their biological activities. nih.gov The compound serves as a building block, providing the core carbazole structure and a reactive site for further molecular elaboration.
Recapitulation of the Compound's Significance in Modern Chemical Science
The significance of this compound in modern chemical science is primarily derived from its utility as a versatile intermediate in organic synthesis. The carbazole unit is a well-established photophysically active and electroactive scaffold, widely employed in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orgmagtech.com.cnmdpi.com The inherent properties of carbazole, including its high thermal stability, good hole-transporting capability, and tunable electronic structure, make its derivatives highly sought after. mdpi.com
The incorporation of the cyanoacetyl group onto the carbazole nitrogen introduces a reactive handle for constructing more complex molecules. For instance, this compound is a direct precursor to carbazole-cyanochalcones, a class of molecules that has been investigated for potential therapeutic applications, including as dual inhibitors of tubulin polymerization and human farnesyltransferase. nih.gov Therefore, the significance of this compound is intrinsically linked to the importance of the final products derived from it. It represents a key molecular component that bridges the gap between the simple carbazole starting material and complex, functional target molecules.
Outlook on Transformative Research Avenues
While current research has established the role of this compound as a synthetic intermediate, several avenues for transformative research remain open for exploration.
Exploration of Photophysical and Electrochemical Properties: A comprehensive characterization of the compound's intrinsic properties is a logical next step. Studies on its absorption, emission, and electrochemical behavior could reveal potential applications that have not yet been considered. The combination of the electron-donating carbazole and the electron-accepting acyl cyanide group suggests the possibility of interesting intramolecular charge-transfer (ICT) characteristics, which are valuable in the design of fluorescent probes and materials for nonlinear optics.
Materials Science Applications: Given the prevalence of carbazole derivatives in organic electronics, investigating the potential of this compound in this field is a promising direction. magtech.com.cnmdpi.com Its properties as a host material, an emitter, or a component in thermally activated delayed fluorescence (TADF) systems could be evaluated. The cyano group is a known electron-accepting moiety that is often incorporated into materials for OLEDs to tune charge transport and emission properties. researchgate.netresearchgate.net
Expansion of Synthetic Utility: The reactivity of the acyl cyanide group can be further exploited to synthesize a broader library of carbazole derivatives beyond cyanochalcones. Reactions with various nucleophiles could lead to novel families of compounds with unique structures and functionalities, which could then be screened for diverse biological activities or applications in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
